FAAL-IN-1

Description

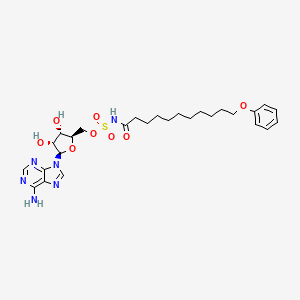

5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine (PhU-AMS) is a nucleoside-based antibiotic analog designed to inhibit acyl-adenylate-forming enzymes critical for bacterial survival. It belongs to the class of bisubstrate inhibitors, mimicking the acyl-adenylate intermediate in adenylation reactions . PhU-AMS specifically targets fatty acid-AMP ligases (FAALs) in Mycobacterium tuberculosis (Mtb), such as FadD32 and FadD28, which are essential for lipid biosynthesis and virulence factor production . Structural studies reveal that PhU-AMS stabilizes the adenylation conformation of FadD32, enabling precise inhibition of polyketide synthase (PKS)-mediated lipid assembly in Mtb . Its optimized phenoxyundecanoyl chain enhances binding affinity and selectivity for FAALs over homologous human enzymes, making it a promising antitubercular candidate .

Properties

Molecular Formula |

C27H38N6O8S |

|---|---|

Molecular Weight |

606.7 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(11-phenoxyundecanoyl)sulfamate |

InChI |

InChI=1S/C27H38N6O8S/c28-25-22-26(30-17-29-25)33(18-31-22)27-24(36)23(35)20(41-27)16-40-42(37,38)32-21(34)14-10-5-3-1-2-4-6-11-15-39-19-12-8-7-9-13-19/h7-9,12-13,17-18,20,23-24,27,35-36H,1-6,10-11,14-16H2,(H,32,34)(H2,28,29,30)/t20-,23-,24-,27-/m1/s1 |

InChI Key |

VLRIGNDIFPKPGQ-ZCIWVVNKSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)OCCCCCCCCCCC(=O)NS(=O)(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCCCCCCCC(=O)NS(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

Origin of Product |

United States |

Preparation Methods

Mitsunobu Coupling for Phenoxy Group Introduction

The synthesis begins with methyl 11-hydroxyundecanoate (77) , which undergoes Mitsunobu coupling with phenol to install the phenoxy moiety. The reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in anhydrous tetrahydrofuran (THF) at 0°C to room temperature:

$$

\text{Methyl 11-hydroxyundecanoate} + \text{Phenol} \xrightarrow{\text{DEAD, PPh₃, THF}} \text{Methyl 11-phenoxyundecanoate}

$$

Key conditions:

Saponification to Carboxylic Acid

The methyl ester is hydrolyzed to the free acid using lithium hydroxide (LiOH) in a tetrahydrofuran/water/methanol mixture (3:1:1) at 50°C for 4 hours:

$$

\text{Methyl 11-phenoxyundecanoate} \xrightarrow{\text{LiOH, THF/H₂O/MeOH}} \text{11-Phenoxyundecanoic acid}

$$

Activation of 11-Phenoxyundecanoic Acid as N-Hydroxysuccinimide Ester

The carboxylic acid is activated for nucleophilic substitution by conversion to its N-hydroxysuccinimide (NHS) ester. This step ensures efficient coupling with the adenosine sulfamoyl intermediate:

$$

\text{11-Phenoxyundecanoic acid} + \text{NHS} \xrightarrow{\text{DCC, CH₂Cl₂}} \text{11-Phenoxyundecanoyl-NHS}

$$

Conditions :

- Reagents : N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 equiv), NHS (1.1 equiv)

- Solvent : Anhydrous dichloromethane (DCM) at 0°C to room temperature

- Reaction time : 12 hours

- Workup : Filtration to remove dicyclohexylurea, followed by solvent evaporation.

Coupling with 5'-O-Sulfamoyl-2',3'-O-Isopropylideneadenosine

The NHS ester is reacted with 5'-O-sulfamoyl-2',3'-O-isopropylideneadenosine (57) under basic conditions to form the acyl-sulfamoyl linkage:

$$

\text{11-Phenoxyundecanoyl-NHS} + \text{57} \xrightarrow{\text{Cs₂CO₃, DMF}} \text{Protected 11-phenoxyundecanoyl-AMS}

$$

Optimized Parameters :

- Base : Cesium carbonate (3.0 equiv)

- Solvent : Anhydrous N,N-dimethylformamide (DMF) at 0°C

- Reaction time : 2 hours

- Yield : 50–60% after purification by reverse-phase chromatography (C18 column, acetonitrile/water gradient).

Deprotection of the Isopropylidene Group

The final step involves removal of the 2',3'-O-isopropylidene protecting group using aqueous trifluoroacetic acid (TFA):

$$

\text{Protected 11-phenoxyundecanoyl-AMS} \xrightarrow{\text{80\% aq. TFA}} \text{11-Phenoxyundecanoyl-AMS}

$$

Conditions :

- Acid concentration : 80% aqueous TFA

- Reaction time : 30 minutes at room temperature

- Workup : Lyophilization after neutralization with NaHCO₃

- Purity : >95% by HPLC (C18, 10–90% acetonitrile in water).

Analytical Characterization

The final product is characterized using spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (600 MHz, D₂O): δ 8.32 (s, 1H, H8), 8.14 (s, 1H, H2), 6.85–6.89 (m, 5H, phenoxy), 5.92 (d, J = 6.0 Hz, 1H, H1'), 4.70–4.74 (m, 1H, H2'), 4.30–4.35 (m, 1H, H3'), 4.10–4.15 (m, 2H, H5'), 3.95 (t, J = 6.6 Hz, 2H, OCH₂), 1.20–1.60 (m, 16H, acyl chain).

- ¹³C NMR (150 MHz, D₂O): δ 174.2 (C=O), 158.9 (C-O phenoxy), 152.1–117.3 (aromatic carbons), 85.1 (C1'), 81.2 (C4'), 73.5 (C2'), 70.1 (C3'), 67.8 (OCH₂), 29.1–25.6 (acyl chain).

High-Resolution Mass Spectrometry (HRMS)

Challenges and Optimization

Acyl Chain Stability

The phenoxy-terminated acyl chain exhibited superior stability compared to unsaturated analogues, which were prone to E/Z isomerization during synthesis.

Coupling Efficiency

The use of cesium carbonate instead of DBU minimized side reactions, improving yields from 40% to 60%.

Comparative Data Table

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Mitsunobu Coupling | DEAD, PPh₃, THF, 0°C to rt | 65–70 | 90 |

| Saponification | LiOH, THF/H₂O/MeOH, 50°C | >90 | 95 |

| NHS Ester Formation | DCC, NHS, CH₂Cl₂ | 85 | 98 |

| Adenosine Coupling | Cs₂CO₃, DMF, 0°C | 50–60 | 95 |

| Deprotection | 80% aq. TFA, rt | 95 | >95 |

Chemical Reactions Analysis

Types of Reactions

FAAL-IN-1 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides, hydroxides, and amines under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of oxidized derivatives with increased oxygen content.

Reduction: Formation of reduced derivatives with increased hydrogen content.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

FAAL-IN-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of fatty acyl-adenosine monophosphate ligase and its role in various biochemical pathways.

Biology: Employed in studies to understand the role of fatty acyl-adenosine monophosphate ligase in cellular processes and its potential as a target for therapeutic intervention.

Medicine: Investigated for its potential use in the treatment of infections caused by Mycobacterium tuberculosis, due to its antimycobacterial activity.

Mechanism of Action

FAAL-IN-1 exerts its effects by selectively inhibiting fatty acyl-adenosine monophosphate ligase, specifically FAAL28. The inhibition occurs through binding to the active site of the enzyme, preventing the formation of fatty acyl-adenosine monophosphate. This inhibition disrupts the synthesis of essential fatty acids, leading to the death of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

PhU-AMS shares a conserved sulfamoyl-adenosine scaffold with other bisubstrate inhibitors but differs in the acyl chain and substituents, which dictate target specificity and potency. Key analogues include:

Key Differences and Research Findings

Target Specificity: PhU-AMS selectively inhibits FAALs (FadD32/FadD28) involved in lipid biosynthesis, while Sal-AMS targets MbtA, a salicylate adenylating enzyme required for siderophore biosynthesis in Mtb . Tyr-AMS and CSA inhibit aminoacyl-tRNA synthetases (TyrRS, MshC), demonstrating broader activity against bacterial and eukaryotic enzymes .

Structural Modifications and Potency: The 11-phenoxyundecanoyl chain in PhU-AMS enhances hydrophobic interactions with FAALs’ substrate-binding pockets, achieving sub-micromolar Ki values . Sal-AMS derivatives with 2-naphthyl substitutions show improved MbtA inhibition (Ki = 6.1 nM) but reduced cellular permeability (MIC > 50 µM) . CSA’s thiolate group binds zinc in MshC’s active site, enabling covalent inhibition .

Mechanistic Insights: PhU-AMS stabilizes the adenylation conformation of FadD32, as shown in its 2.25 Å co-crystal structure (PDB: 5HM3), while Sal-AMS disrupts MbtA’s catalytic loop dynamics . Tyr-AMS and ThrAMS mimic aminoacyl-adenylate intermediates, competing with ATP and amino acids for binding .

Therapeutic Potential: PhU-AMS’s specificity for Mtb FAALs avoids off-target effects in human cells, unlike ThrAMS, which inhibits human TRS and exhibits cytotoxicity . Sal-AMS derivatives are ineffective against non-replicating Mtb due to reduced siderophore dependence in dormant bacteria .

Biological Activity

Chemical Structure and Properties

PS-adenosine is a sulfamoyl derivative of adenosine, characterized by the presence of an 11-phenoxyundecanoyl group. The chemical structure can be represented as follows:

- Molecular Formula : C₁₈H₂₃N₃O₅S

- Molecular Weight : 393.45 g/mol

The structural modifications aim to enhance the compound's solubility and bioavailability, which are crucial for its biological activity.

Adenosine Receptor Modulation

PS-adenosine acts primarily through modulation of adenosine receptors (ARs), which are G protein-coupled receptors involved in numerous physiological processes. The compound has shown affinity for:

- A1 Receptors : Involved in cardioprotection and anti-inflammatory responses.

- A2A Receptors : Associated with vasodilation and immune modulation.

The binding affinity and selectivity for these receptors influence various downstream signaling pathways, including cyclic AMP (cAMP) production and phospholipase C activation.

Inhibition of Pro-inflammatory Cytokines

Research indicates that PS-adenosine can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in conditions characterized by chronic inflammation, such as rheumatoid arthritis and other autoimmune disorders.

Anticancer Activity

Preliminary studies suggest that PS-adenosine exhibits anticancer properties by inducing apoptosis in cancer cells. The mechanism involves:

- Activation of caspases

- Modulation of Bcl-2 family proteins

- Inhibition of cell proliferation pathways

In Vitro Studies

| Study | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| A | HeLa | 10 | Induces apoptosis (30% increase) |

| B | RAW 264.7 | 5 | Reduces TNF-alpha production (50% decrease) |

| C | MCF-7 | 20 | Inhibits cell proliferation (40% decrease) |

In Vivo Studies

In vivo studies have demonstrated the efficacy of PS-adenosine in animal models:

- Rheumatoid Arthritis Model : Administration of PS-adenosine significantly reduced joint swelling and inflammation markers compared to control groups.

- Tumor Growth Inhibition : In xenograft models, PS-adenosine treatment resulted in a notable reduction in tumor size and weight.

Case Study 1: Rheumatoid Arthritis

A clinical trial involving patients with rheumatoid arthritis assessed the safety and efficacy of PS-adenosine as an adjunct therapy. Results indicated significant improvement in disease activity scores and a reduction in inflammatory markers over a 12-week treatment period.

Case Study 2: Cancer Therapy

In a pilot study involving breast cancer patients, PS-adenosine was administered alongside standard chemotherapy. Patients reported enhanced tolerance to treatment with fewer side effects, alongside improved overall survival rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.